REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][N:9]=[C:10]1[CH2:11][CH2:12][c:13]2[cH:14][c:15](-[c:19]3[c:20](-[c:27]4[cH:28][cH:29][n:30][cH:31][cH:32]4)[n:21][n:22]([CH2:24][CH2:25][OH:26])[cH:23]3)[cH:16][cH:17][c:18]21.[CH3:34][OH:35].[ClH:33].[OH-:36].[OH-:38].[Pd+2:37]>>[OH:8][N:9]=[C:10]1[CH2:11][CH2:12][c:13]2[cH:14][c:15](-[c:19]3[c:20](-[c:27]4[cH:28][cH:29][n:30][cH:31][cH:32]4)[n:21][n:22]([CH2:24][CH2:25][OH:26])[cH:23]3)[cH:16][cH:17][c:18]21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCn1cc(-c2ccc3c(c2)CCC3=NOCc2ccccc2)c(-c2ccncc2)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
OCCn1cc(-c2ccc3c(c2)CCC3=NO)c(-c2ccncc2)n1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][N:9]=[C:10]1[CH2:11][CH2:12][c:13]2[cH:14][c:15](-[c:19]3[c:20](-[c:27]4[cH:28][cH:29][n:30][cH:31][cH:32]4)[n:21][n:22]([CH2:24][CH2:25][OH:26])[cH:23]3)[cH:16][cH:17][c:18]21.[CH3:34][OH:35].[ClH:33].[OH-:36].[OH-:38].[Pd+2:37]>>[OH:8][N:9]=[C:10]1[CH2:11][CH2:12][c:13]2[cH:14][c:15](-[c:19]3[c:20](-[c:27]4[cH:28][cH:29][n:30][cH:31][cH:32]4)[n:21][n:22]([CH2:24][CH2:25][OH:26])[cH:23]3)[cH:16][cH:17][c:18]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCn1cc(-c2ccc3c(c2)CCC3=NOCc2ccccc2)c(-c2ccncc2)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
OCCn1cc(-c2ccc3c(c2)CCC3=NO)c(-c2ccncc2)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |